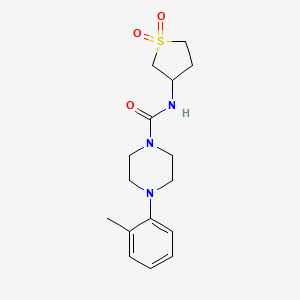
1-Iodo-3-(2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(2-methylpropyl)benzene, also known as p-iodoisobutylbenzene, is a chemical compound with the molecular formula C10H13I. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-(2-methylpropyl)benzene is not well understood. However, it is known to act as an electrophile, which can react with nucleophiles to form new carbon-carbon bonds. It can also undergo substitution reactions, where the iodine atom is replaced with another functional group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory irritation. It is also a potential mutagen and carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Iodo-3-(2-methylpropyl)benzene in lab experiments include its high reactivity and versatility in organic synthesis. It is also readily available and relatively inexpensive. The limitations include its toxicity and potential health hazards, as well as the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 1-Iodo-3-(2-methylpropyl)benzene. One possible direction is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Another direction is the investigation of its potential applications in medicine and biotechnology, such as in the development of new drugs and diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of the compound.
Synthesemethoden
1-Iodo-3-(2-methylpropyl)benzene can be synthesized through several methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Grignard reaction. The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide, while the Finkelstein reaction involves the substitution of a halogen atom with another halogen atom. The Grignard reaction involves the addition of a Grignard reagent to an aryl halide to form a new carbon-carbon bond.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(2-methylpropyl)benzene has various scientific research applications, including in the field of organic chemistry. It is used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, such as alcohols, ketones, and carboxylic acids.
Eigenschaften
IUPAC Name |
1-iodo-3-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGKBNDKLBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

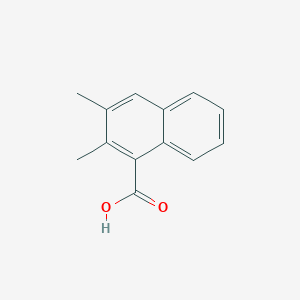
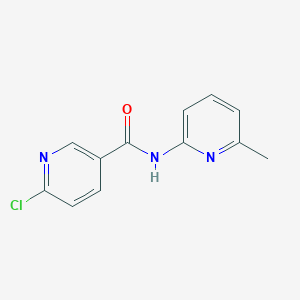
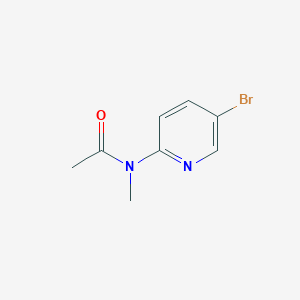
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
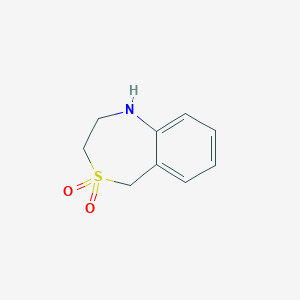
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)


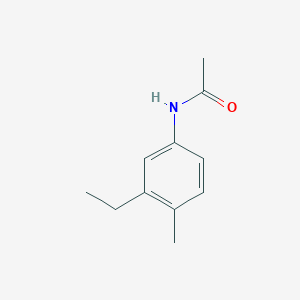
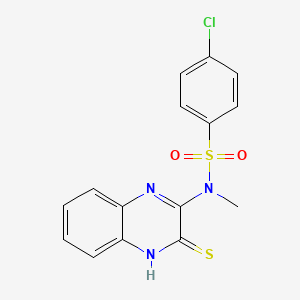
![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)

